molecular formula C12H11N5 B12399077 Mpo-IN-4

Mpo-IN-4

Cat. No.: B12399077
M. Wt: 225.25 g/mol
InChI Key: SGFFXIGIHATQNC-UHFFFAOYSA-N
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Description

Mpo-IN-4 is a potent and selective inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils. Myeloperoxidase plays a crucial role in the body’s immune response by producing hypochlorous acid from hydrogen peroxide and chloride ions during the respiratory burst of phagocytes. This compound has an inhibitory concentration (IC50) of 25 nanomolar, making it highly effective in inhibiting myeloperoxidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mpo-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity for myeloperoxidase.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is then purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Mpo-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: The compound can also undergo reduction reactions, which may alter its inhibitory activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups to modify its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Mpo-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Mpo-IN-4 exerts its effects by binding to the active site of myeloperoxidase, thereby inhibiting its enzymatic activity. This inhibition prevents the formation of hypochlorous acid and other reactive oxygen species, which are involved in the body’s immune response. The molecular targets of this compound include the heme group of myeloperoxidase, and the compound interacts with specific amino acid residues within the enzyme’s active site .

Comparison with Similar Compounds

Mpo-IN-4 is unique in its high selectivity and potency as a myeloperoxidase inhibitor. Similar compounds include:

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17)

InChI Key

SGFFXIGIHATQNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC3=NNN=C23)N

Origin of Product

United States

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